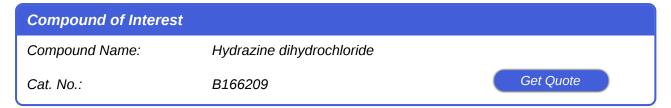


In-Depth Technical Guide to Hydrazine Dihydrochloride (CAS: 5341-61-7)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrazine dihydrochloride (CAS: 5341-61-7) is a versatile and highly reactive chemical compound with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. As the dihydrochloride salt of hydrazine, it offers a more stable and less volatile alternative to anhydrous hydrazine, making it a valuable reagent in various chemical transformations. This technical guide provides a comprehensive overview of the core properties, synthesis applications, experimental protocols, and toxicological profile of **hydrazine dihydrochloride**, with a focus on its relevance to drug development and scientific research.

Chemical and Physical Properties

Hydrazine dihydrochloride is a white, odorless crystalline solid. It is highly soluble in water and slightly soluble in ethanol.[1][2][3] The compound is stable under normal conditions but is incompatible with strong oxidizing agents, strong bases, and most common metals.[4] Key quantitative properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of Hydrazine Dihydrochloride



Property	Value	References
CAS Number	5341-61-7	[4],[5],[6]
Molecular Formula	N2H4·2HCl (or Cl2H6N2)	[5],[7],[6]
Molecular Weight	104.97 g/mol	[5],[8],[7]
Appearance	White crystalline powder/solid	[4],[5],[2]
Melting Point	~200 °C (decomposes)	[4],[5],[8]
Density	1.42 g/cm³ at 25 °C	[4],[5],[9]
Solubility	Highly soluble in water; slightly soluble in alcohol	[10],[1],[2]
Stability	Stable under recommended storage conditions	[4]

Applications in Drug Development and Organic Synthesis

Hydrazine dihydrochloride serves as a critical building block and reagent in the synthesis of a wide array of pharmaceutical compounds and heterocyclic systems. Its utility stems from the nucleophilic nature of the hydrazine moiety, which readily participates in condensation and cyclization reactions.

Synthesis of Isoniazid

Isoniazid, a primary antitubercular drug, can be synthesized from hydrazine. While hydrazine hydrate is commonly used, **hydrazine dihydrochloride** can serve as the hydrazine source after neutralization. The synthesis generally involves the reaction of isonicotinic acid or its ester with hydrazine.[11][12]

Synthesis of Heterocyclic Compounds

Hydrazine dihydrochloride is extensively used in the synthesis of various nitrogen-containing heterocycles, which form the core structure of many therapeutic agents.



- Pyrazoles: These five-membered aromatic heterocycles are synthesized through the
 condensation of a 1,3-dicarbonyl compound with hydrazine.[3][13] The reaction, often acidcatalyzed, proceeds via the formation of a hydrazone intermediate followed by cyclization
 and dehydration.[9] Pyrazole derivatives exhibit a broad spectrum of biological activities,
 including anti-inflammatory, analgesic, and anticancer properties.
- Pyridazines: These six-membered aromatic heterocycles are typically prepared by the
 reaction of hydrazine with 1,4-dicarbonyl compounds or their derivatives.[2][14] The initial
 reaction forms a dihydropyridazine, which is subsequently oxidized to the aromatic
 pyridazine.[14] Pyridazine-containing compounds are investigated for their potential as
 cardiovascular, antihypertensive, and anticancer agents.

Wolff-Kishner Reduction

The Wolff-Kishner reduction is a powerful method for the deoxygenation of aldehydes and ketones to their corresponding alkanes. The reaction involves the formation of a hydrazone intermediate, which is then treated with a strong base at high temperatures.[7][15][16] **Hydrazine dihydrochloride** can be used as the source of hydrazine in this reaction, although it requires in-situ neutralization to generate the free base. The Huang-Minlon modification of this reaction, which involves using a high-boiling solvent like diethylene glycol and removing water, can significantly improve yields and reduce reaction times.[17]

Experimental Protocols

This section provides generalized experimental protocols. Specific substrate-dependent modifications may be required and should be optimized by the researcher.

General Procedure for the Synthesis of Pyrazoles from 1,3-Diketones

Materials:

- 1,3-Diketone (1.0 eq)
- Hydrazine dihydrochloride (1.0 1.2 eq)
- Ethanol or acetic acid (solvent)



Sodium acetate or other mild base (if starting with the dihydrochloride salt)

Procedure:

- Dissolve the 1,3-diketone in a suitable solvent (e.g., ethanol).
- Add hydrazine dihydrochloride and a mild base (e.g., sodium acetate) to the solution to neutralize the HCl in situ. Alternatively, use hydrazine hydrate directly with a catalytic amount of acid.
- Reflux the reaction mixture for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Partition the residue between water and an organic solvent (e.g., ethyl acetate).
- Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by recrystallization or column chromatography.

General Procedure for the Wolff-Kishner Reduction (Huang-Minlon Modification)

Materials:

- Ketone or aldehyde (1.0 eq)
- Hydrazine hydrate (excess, e.g., 3-5 eq) (can be generated in situ from hydrazine dihydrochloride and a strong base)
- Potassium hydroxide or sodium hydroxide (strong base, excess)
- Diethylene glycol (high-boiling solvent)

Procedure:



- To a round-bottom flask equipped with a reflux condenser, add the carbonyl compound, diethylene glycol, and hydrazine hydrate.
- Heat the mixture to reflux for 1-2 hours to ensure the formation of the hydrazone.
- Add the strong base (e.g., potassium hydroxide pellets) portion-wise.
- Replace the reflux condenser with a distillation apparatus and slowly raise the temperature to distill off water and excess hydrazine.
- Once the temperature of the reaction mixture reaches approximately 200 °C, reattach the reflux condenser and maintain the temperature for 3-6 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature and pour it into a beaker of cold water.
- Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or dichloromethane).
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the resulting alkane by distillation or column chromatography.

Toxicological Profile and Biological Signaling Pathways

Hydrazine and its salts, including the dihydrochloride, are recognized as toxic and are classified as probable human carcinogens (IARC Group 2A).[7] Their toxicity is primarily linked to their metabolic activation into reactive species, which can induce cellular damage through various mechanisms.

Metabolic Activation and Genotoxicity

Hydrazine can be metabolized by enzymes such as cytochrome P450 to form reactive intermediates, including free radicals.[11][13][18] These reactive species can covalently bind to cellular macromolecules like DNA, leading to genotoxic effects.[18] One proposed mechanism



for its carcinogenicity involves the reaction of hydrazine with endogenous formaldehyde to form a DNA-methylating agent, resulting in the formation of adducts such as 7-methylguanine and O⁶-methylguanine.[5][6] This DNA damage, if not properly repaired, can lead to mutations and potentially cancer.[3]



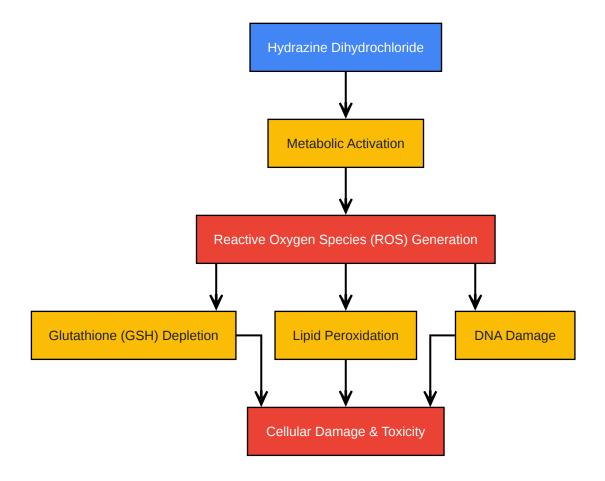
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Metabolic activation and genotoxicity of hydrazine dihydrochloride.

Induction of Oxidative Stress

The metabolic activation of hydrazine leads to the generation of reactive oxygen species (ROS), which induces oxidative stress in cells.[18] This is characterized by the depletion of cellular antioxidants, such as reduced glutathione (GSH), and an increase in lipid peroxidation. [18] The resulting oxidative damage to lipids, proteins, and DNA contributes to the hepatotoxicity and overall toxicity of hydrazine compounds.[18]





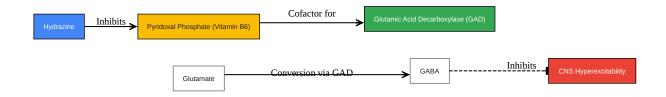
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Induction of oxidative stress by **hydrazine dihydrochloride**.

Neurotoxicity

Hydrazine and its derivatives can exhibit neurotoxic effects by interfering with the metabolism of amino acids in the brain.[19] Specifically, they can inhibit the activity of pyridoxal phosphate-dependent enzymes, including glutamic acid decarboxylase, which is responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[19] This disruption of the GABAergic system can lead to central nervous system hyperexcitability and seizures.[19]





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